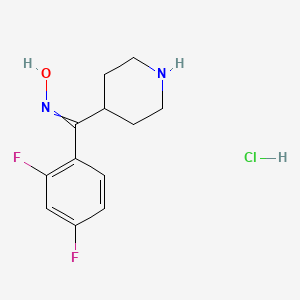
COBALT (II) 2-METHOXYETHOXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt (II) 2-methoxyethoxide: is an organometallic compound with the chemical formula C₆H₁₄CoO₄ . It is a dark bronze liquid that is sensitive to air and moisture. This compound is primarily used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt (II) 2-methoxyethoxide is typically synthesized by reacting cobalt salts with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in sealed reactors to maintain an inert atmosphere. The process includes:
- Dissolving cobalt salts in 2-methoxyethanol.
- Heating the mixture to facilitate the reaction.
- Purifying the product through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Cobalt (II) 2-methoxyethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt (III) compounds.
Reduction: It can be reduced to cobalt (I) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions with other alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of other alcohols or amines under inert conditions.
Major Products:
Oxidation: Cobalt (III) compounds.
Reduction: Cobalt (I) compounds.
Substitution: Various cobalt alkoxides or amine complexes.
Scientific Research Applications
Cobalt (II) 2-methoxyethoxide is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of other cobalt compounds and catalysts.
Biology: It is used in the study of cobalt’s biological effects and interactions.
Medicine: It is explored for its potential in drug delivery systems and as a contrast agent in imaging techniques.
Industry: It is used in the production of thin films, nanomaterials, and ferroelectric metals.
Mechanism of Action
The mechanism of action of cobalt (II) 2-methoxyethoxide involves its ability to coordinate with various ligands and participate in redox reactions. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include electron transfer and coordination chemistry .
Comparison with Similar Compounds
- Cobalt (II) isopropoxide
- Cobalt (II) ethoxide
- Cobalt (II) butoxide
Comparison: Cobalt (II) 2-methoxyethoxide is unique due to its specific ligand, 2-methoxyethanol, which imparts distinct solubility and reactivity properties. Compared to other cobalt alkoxides, it has a lower boiling point and different reactivity patterns, making it suitable for specific applications in thin film deposition and nanomaterial synthesis .
Properties
IUPAC Name |
cobalt(2+);2-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBNUELICQBJBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)
![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)

